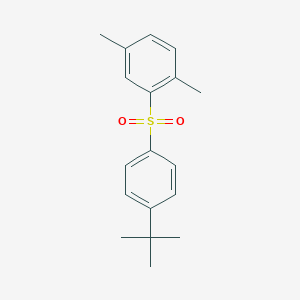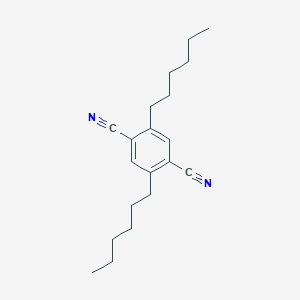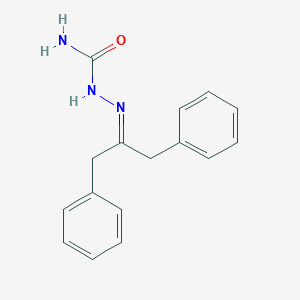![molecular formula C19H15NS4 B296070 N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine, commonly known as DTDP, is a chemical compound that has been studied extensively for its potential applications in scientific research.
作用機序
DTDP exerts its effects through a variety of mechanisms, including scavenging of reactive oxygen species, inhibition of pro-inflammatory cytokines, and modulation of cell signaling pathways. DTDP has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. DTDP has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
DTDP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. DTDP has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DTDP has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
DTDP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, and its mechanisms of action are well understood. However, there are also limitations to the use of DTDP in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, its effects can be dose-dependent, which can make it challenging to interpret results.
将来の方向性
There are several future directions for research on DTDP. One area of research could focus on the development of new synthesis methods that improve the yield and purity of DTDP. Another area of research could focus on the use of DTDP in animal models to study its effects in vivo. Additionally, further research could be conducted on the potential applications of DTDP in cancer research, as well as its effects on other disease states, such as neurodegenerative diseases.
合成法
DTDP can be synthesized through a multi-step process that involves the reaction of 2-phenyldithiole-3-thione with phenylmethylbromide, followed by the reaction of the resulting compound with 2-mercaptoaniline. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to produce high yields of pure DTDP.
科学的研究の応用
DTDP has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which can be useful in studying oxidative stress and its effects on cellular function. DTDP has also been shown to have anti-inflammatory properties, which can be useful in studying the immune response and inflammatory diseases. Additionally, DTDP has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
分子式 |
C19H15NS4 |
|---|---|
分子量 |
385.6 g/mol |
IUPAC名 |
5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-N-phenyldithiol-3-imine |
InChI |
InChI=1S/C19H15NS4/c1-3-7-14(8-4-1)18(19-21-11-12-22-19)16-13-17(24-23-16)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChIキー |
ZOWZDRBQSXSLCY-UHFFFAOYSA-N |
SMILES |
C1CSC(=C(C2=CC=CC=C2)C3=CC(=NC4=CC=CC=C4)SS3)S1 |
正規SMILES |
C1CSC(=C(C2=CC=CC=C2)C3=CC(=NC4=CC=CC=C4)SS3)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)




![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)




![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
